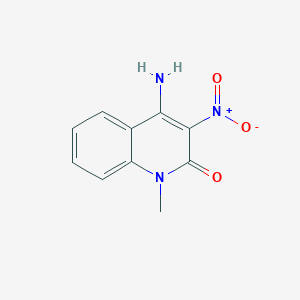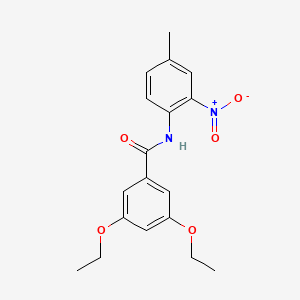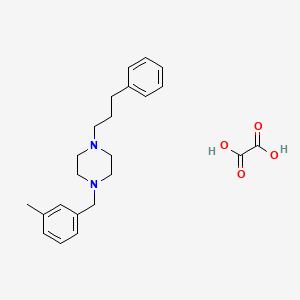![molecular formula C13H27N3 B5023521 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine](/img/structure/B5023521.png)
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine, also known as MPMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a member of the piperidine family of compounds and has a unique chemical structure that makes it a promising candidate for drug development and other applications.
Mécanisme D'action
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine exerts its effects by binding to and modulating the activity of various receptors in the body. Specifically, this compound has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as inflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have various biochemical and physiological effects, making it useful for studying various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine. One potential area of research is the development of this compound as a potential drug candidate for the treatment of various diseases, particularly inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, research is needed to determine the safety and toxicity of this compound, particularly in the context of long-term use.
Méthodes De Synthèse
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with N-methyl-2-pyrrolidone in the presence of a catalyst to form the intermediate compound N-(1-methyl-2-pyrrolidinyl) piperidine. This intermediate is then reacted with methyl iodide to form this compound.
Applications De Recherche Scientifique
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine has been the subject of extensive scientific research due to its potential applications in various fields. One area of research has focused on the development of this compound as a potential drug candidate for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-methyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-10-6-12(7-11-15)14-8-5-13-4-3-9-16(13)2/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWCSHVMKHVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5023455.png)




![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)
![4-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5023510.png)
![2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5023513.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5023535.png)

![N,N-diethyl-2-[2-(1-naphthyloxy)ethoxy]ethanamine](/img/structure/B5023544.png)
![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5023552.png)